1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a cyclopentane ring substituted with a phenyl group and a carboxamide group, where the nitrogen atom is further bonded to a 3,4,5-trimethoxyphenyl group. The presence of methoxy groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-dihalopentanes, under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a cyclopentane derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxamide Formation: The carboxamide group is formed by reacting the cyclopentane derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Phenolic derivatives with hydroxyl groups replacing methoxy groups.
Reduction: Amines with the carboxamide group reduced to an amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide: Lacks one methoxy group compared to the target compound.
1-phenyl-N-(3,5-dimethoxyphenyl)cyclopentane-1-carboxamide: Lacks one methoxy group at a different position.
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclohexane-1-carboxamide: Has a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(11-7-8-12-21)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAHIZMMRHVRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.